Savoxepin mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Savoxepin mesylate is a tetracyclic cyano-dibenzoxepino-azepine derivative known for its potent antidopaminergic activity . It is primarily used in scientific research and has shown potential in various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of savoxepin mesylate involves multiple steps, starting with the formation of the dibenzoxepino-azepine core. This is followed by the introduction of a cyano group and the cyclopentylmethyl side chain. The final step involves the conversion to the mesylate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Savoxepin mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The mesylate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
Savoxepin mesylate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antidopaminergic activity and related chemical properties.
Biology: The compound is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: this compound is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Savoxepin mesylate exerts its effects primarily through antidopaminergic activity. It binds to dopamine receptors, inhibiting dopamine’s action and thereby modulating neurotransmitter activity in the brain. This mechanism is crucial for its potential therapeutic effects in treating conditions like schizophrenia and other neurological disorders .
Comparison with Similar Compounds
Haloperidol: Another antidopaminergic agent used in treating schizophrenia.
Clozapine: An atypical antipsychotic with a different mechanism of action but similar therapeutic effects.
Risperidone: A compound with both antidopaminergic and serotonergic activity.
Uniqueness: Savoxepin mesylate is unique due to its specific tetracyclic structure and potent antidopaminergic activity. Unlike some other antipsychotic agents, it has shown fewer extrapyramidal side effects in preclinical studies .
Properties
CAS No. |
79262-47-8 |
---|---|
Molecular Formula |
C26H30N2O4S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
18-(cyclopentylmethyl)-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile;methanesulfonic acid |
InChI |
InChI=1S/C25H26N2O.CH4O3S/c26-16-19-9-10-25-23(15-19)21-12-14-27(17-18-5-1-2-6-18)13-11-20(21)22-7-3-4-8-24(22)28-25;1-5(2,3)4/h3-4,7-10,15,18H,1-2,5-6,11-14,17H2;1H3,(H,2,3,4) |
InChI Key |
PDYLRPIUJQGVNY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1CCC(C1)CN2CCC3=C(CC2)C4=C(C=CC(=C4)C#N)OC5=CC=CC=C35 |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(C1)CN2CCC3=C(CC2)C4=C(C=CC(=C4)C#N)OC5=CC=CC=C35 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Savoxepin mesylate; CGP 19486A; CGP-19486A; Savoxepin mesilate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.